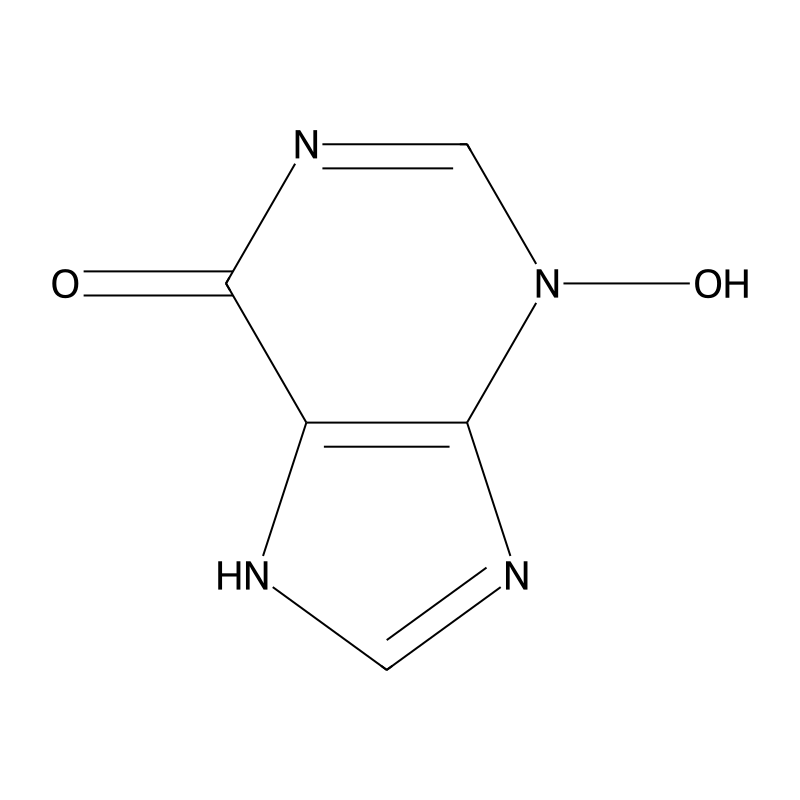

6-HYDROXY-9H-PURINE 3-N-OXIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

6-HYDROXY-9H-PURINE 3-N-OXIDE (CAS 19765-65-2), commonly known as hypoxanthine 3-N-oxide (H3NO), is a specialized purine derivative utilized primarily as a standardized, synthetic alarm pheromone (Schreckstoff) for Ostariophysan fish models. In procurement contexts, this compound is sourced to replace highly variable crude epidermal extracts in behavioral neuroscience and pharmacology. By providing a defined molecular weight (152.11 g/mol) and high purity, synthetic H3NO enables exact molar dosing for reproducible dose-response assays. Its primary utility lies in its highly specific activation of olfactory sensory neurons, making it a critical reagent for establishing controlled baselines in anxiety, fear conditioning, and neurotoxicology studies utilizing zebrafish (Danio rerio) and related model organisms [1].

Generic substitution or reliance on crude biological alternatives fails due to strict structural and methodological requirements in behavioral assays. Utilizing natural conspecific skin extracts introduces unquantifiable variability in active ingredient concentration, rendering precise dose-response curves and inter-laboratory reproducibility impossible [1]. Furthermore, substituting with the unoxidized parent compound, hypoxanthine, is ineffective because the nitrogen oxide functional group at the 3-position is strictly required to trigger the specific Gaolf-coupled olfactory receptors that mediate the fear cascade [1]. Finally, formulation and handling require strict pH control; H3NO cannot be processed in weakly acidic media (pH < 6.0), as it undergoes an irreversible structural degradation into inactive 6,8-dioxypurine, necessitating procurement strategies that include appropriate neutral to slightly alkaline buffering systems [2].

References

- [1] Parra KV, Adrian JC Jr, Gerlai R. The synthetic substance hypoxanthine 3-N-oxide elicits alarm reactions in zebrafish (Danio rerio). Behav Brain Res. 2009;205(2):336-341.

- [2] Brown GE, Adrian JC Jr, Lewis MG, Tower JM. The effects of reduced pH on chemical alarm signaling in Ostariophysan fishes. Can J Zool. 2002;80(3):598-606.

Dosing Precision and Reproducibility: Synthetic H3NO vs. Crude Epidermal Extracts

In standardized neuroethological assays, the use of synthetic 6-HYDROXY-9H-PURINE 3-N-OXIDE allows for precise molar dosing (e.g., 1.5 nM to 5 nM working concentrations), which is impossible with crude conspecific skin extracts. Studies demonstrate that while crude extracts elicit fear responses, their unquantifiable nature prevents the establishment of reliable behavioral dose-response curves. Synthetic H3NO efficaciously induces quantifiable, species-typical fear reactions—such as increased erratic movement episodes and freezing—in a strictly concentration-dependent manner [1].

| Evidence Dimension | Dosing consistency and inter-assay reproducibility |

| Target Compound Data | Synthetic H3NO allows exact molar dosing (e.g., 1.5 nM) for reproducible dose-response curves. |

| Comparator Or Baseline | Crude conspecific skin extract yields variable, unquantifiable active concentrations. |

| Quantified Difference | Synthetic H3NO eliminates concentration variability, enabling precise statistical modeling of behavioral metrics. |

| Conditions | Zebrafish (Danio rerio) behavioral observation tanks. |

Procuring the synthetic compound is essential for laboratories requiring standardized, reproducible baselines for pharmacological or toxicological testing.

Structural Specificity: Requirement of the 3-N-Oxide Moiety for Olfactory Activation

The biological activity of this compound is strictly dependent on its specific oxidation state. The unoxidized parent purine, hypoxanthine, fails to elicit the antipredator behavioral cascade. Research indicates that the nitrogen oxide functional group at the 3-position is the chief molecular trigger required to activate the Gaolf-coupled olfactory sensory neurons in Ostariophysan fishes. Consequently, only the 3-N-oxide derivative functions as an efficacious alarm substance [1].

| Evidence Dimension | Induction of species-typical fear reactions |

| Target Compound Data | Hypoxanthine 3-N-oxide triggers significant increases in erratic movements and shoaling. |

| Comparator Or Baseline | Unoxidized hypoxanthine fails to elicit the alarm response. |

| Quantified Difference | Complete presence vs. absence of the Gaolf-mediated olfactory alarm cascade. |

| Conditions | In vivo olfactory assessment tests. |

Buyers must specifically source the 3-N-oxide derivative, as cheaper, unoxidized purine analogs are biologically inactive in this application.

Formulation Compatibility: pH-Dependent Stability and Degradation

The handling and formulation of 6-HYDROXY-9H-PURINE 3-N-OXIDE are constrained by its sensitivity to acidic environments. When exposed to weakly acidic conditions (pH 6.0), the compound undergoes an irreversible structural change, degrading into 6,8-dioxypurine and completely losing its biological activity as an alarm substance. Conversely, when buffered to neutral or slightly alkaline conditions (pH 7.0–8.0), the compound retains full structural integrity and behavioral efficacy [1].

| Evidence Dimension | Retention of biological activity and structural integrity |

| Target Compound Data | Full retention of antipredator response induction at pH 7.0–8.0. |

| Comparator Or Baseline | Complete loss of behavioral response induction at pH 6.0. |

| Quantified Difference | 100% loss of functional activity in weakly acidic media due to irreversible degradation. |

| Conditions | Aqueous buffer solutions at varying pH levels. |

This dictates that procurement must be paired with appropriate neutral/alkaline buffer systems (e.g., PBS at pH 7.8) to prevent costly material degradation during storage and application.

Standardized Baselines for Anxiolytic Drug Screening

Because synthetic 6-HYDROXY-9H-PURINE 3-N-OXIDE provides exact molar dosing, it is utilized to establish reproducible, quantifiable baselines of fear and anxiety in zebrafish models. This allows researchers to accurately measure the efficacy and tolerance development of anxiolytic pharmaceuticals against a standardized stressor [1].

Neuroethological Studies of Olfactory Receptor Pathways

The strict structural requirement of the 3-N-oxide moiety makes this compound a precise ligand for investigating Gaolf-coupled olfactory receptors. It is procured by neurobiology labs to map the specific neural circuits that translate chemical cues into innate anti-predator behaviors [1].

Ecotoxicology and Environmental Stress Assays

Given its known degradation profile in acidic conditions, this compound is used in ecotoxicology to study how environmental changes (such as water acidification or urea pollution) impact the chemical communication and survival behaviors of aquatic species [2].

References

- [1] Parra KV, Adrian JC Jr, Gerlai R. The synthetic substance hypoxanthine 3-N-oxide elicits alarm reactions in zebrafish (Danio rerio). Behav Brain Res. 2009;205(2):336-341.

- [2] Brown GE, Adrian JC Jr, Lewis MG, Tower JM. The effects of reduced pH on chemical alarm signaling in Ostariophysan fishes. Can J Zool. 2002;80(3):598-606.

XLogP3

UNII

Wikipedia

Schreckstoff

Dates

Explore Compound Types